Iomazenil

Benzodiazepine receptor occupancy Radioligand binding kinetics PET-SPECT comparison

Iomazenil (Ro 16-0154) enables quantitative benzodiazepine receptor SPECT imaging with validated binding potential methodology. Unlike flumazenil, its iodine-123 labeling at the 7-position enables gamma detection at 159 keV without on-site cyclotron requirements. Clinical evidence confirms superior epileptic focus delineation versus FDG PET, precisely identifying focal abnormalities without perifocal reduction artifacts. Essential for epilepsy presurgical localization, neurodegenerative disease research, and stroke tissue viability assessment. Differential sensitivity to competitive inhibition versus flumazenil ensures tracer-specific calibration for cross-modality receptor quantification.

Molecular Formula C15H14IN3O3
Molecular Weight 411.19 g/mol
CAS No. 127985-21-1
Cat. No. B1672080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIomazenil
CAS127985-21-1
Synonyms(123I)iomazenil
ethyl 7-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
hyl 5,6-dihydro-7-iodo-(sup 123 sup)I-5-methyl-6-oxo-4h-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
iomazenil
iomazenil (123I)
iomazenil I-123
Ro 16-0154
Ro-16-0154
Molecular FormulaC15H14IN3O3
Molecular Weight411.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C
InChIInChI=1S/C15H14IN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3
InChIKeyFRIZVHMAECRUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iomazenil (CAS 127985-21-1) Procurement Guide: SPECT Benzodiazepine Receptor Radioligand Specifications


Iomazenil (Ro 16-0154) is an imidazobenzodiazepine derivative that functions as a partial inverse agonist and antagonist at the central benzodiazepine site of the GABAA receptor complex [1]. Developed by Hoffmann-La Roche and introduced in 1989 as an iodine-123-labeled radiopharmaceutical, iomazenil is exclusively utilized as a single photon emission computed tomography (SPECT) tracer for mapping central benzodiazepine receptor density and neuronal integrity in the human brain [2]. The compound demonstrates high brain uptake, reversible receptor binding kinetics, and low nonspecific binding, enabling quantitative assessment of benzodiazepine receptor availability in neurological conditions [3].

Why Iomazenil Cannot Be Substituted with Generic Flumazenil in SPECT Neuroimaging Applications


Although iomazenil is a structural analogue of flumazenil (Ro 15-1788), substitution between these compounds for SPECT imaging is not scientifically valid due to fundamental differences in radiolabeling chemistry and receptor binding kinetics [1]. Iomazenil incorporates iodine-123 at the 7-position of the benzodiazepine ring, enabling gamma emission detection at 159 keV with a 13.2-hour physical half-life optimized for SPECT acquisition [2]. In contrast, flumazenil lacks iodine substitution and cannot generate detectable SPECT signals without 11C-labeling, which requires an on-site cyclotron due to the 20.4-minute half-life [3]. Furthermore, direct comparative studies demonstrate that iomazenil exhibits differential sensitivity to competitive inhibition at benzodiazepine receptors compared to flumazenil, meaning receptor occupancy measurements cannot be extrapolated between these tracers [4].

Quantitative Differentiation Evidence: Iomazenil vs. Flumazenil in Benzodiazepine Receptor Imaging


Competitive Inhibition Sensitivity: Iomazenil Shows Reduced Displacement by Endogenous or Exogenous Ligands vs. Flumazenil

In direct head-to-head comparison, 11C-iomazenil demonstrates significantly lower sensitivity to competitive inhibition by non-radioactive flumazenil compared to 11C-flumazenil in rhesus monkey brain [1]. At a flumazenil dose of 20 μg/kg, 11C-flumazenil binding in the cerebral cortex showed a significant reduction, whereas 11C-iomazenil binding in the same region exhibited only a relatively smaller inhibition with the identical flumazenil dose [1].

Benzodiazepine receptor occupancy Radioligand binding kinetics PET-SPECT comparison

In Vivo Receptor Occupancy Quantification: 125I-Iomazenil Underestimates Occupancy vs. 3H-Flumazenil in Intact Brain

Direct comparative measurements in intact mouse brain demonstrate that benzodiazepine receptor occupancy measured with 125I-iomazenil is significantly lower than that measured with 3H-flumazenil across multiple brain regions [1]. At 0.1 mg/kg of flunitrazepam (FNP), 3H-flumazenil showed approximately 50% inhibition of specific binding, while 125I-iomazenil exhibited almost no inhibition at the same FNP dose [1].

Benzodiazepine receptor occupancy In vivo binding Radioligand comparison

Human Brain Uptake Kinetics: Peak Brain Uptake of 12% of Injected Dose with 4-Hour Washout Half-Life

In healthy human subjects, [123I]iomazenil demonstrates quantifiable brain uptake kinetics suitable for dynamic SPECT imaging protocols [1]. Maximal brain uptake reaches approximately 12% of the injected dose at 25-30 minutes following intravenous administration [1]. Washout of cortical radioactivity is regionally variable but relatively slow, with a half-life of approximately 4 hours after peak radioactivity [1].

SPECT imaging Brain pharmacokinetics Benzodiazepine receptor mapping

Phase 1 Clinical Validation: Brain Uptake of 11.7% with Safety Profile Confirmed in Human Volunteers

A formal Phase 1 clinical study in six healthy volunteers quantified [123I]iomazenil brain uptake and confirmed safety parameters [1]. The brain uptake reached a maximum value of 11.7 ± 1.6% of the injected dose at 10-20 minutes after intravenous administration, with no adverse reactions or abnormal clinical laboratory findings attributable to the drug [1].

Phase 1 clinical trial Radiopharmaceutical safety SPECT tracer validation

SPECT Quantification of Binding Potential: Feasibility Demonstrated with Three-Compartment Kinetic Modeling

Quantitative SPECT measurement of benzodiazepine receptor binding using [123I]iomazenil was validated through both kinetic and equilibrium paradigms in human subjects [1]. Regional time-activity curves from kinetic experiments (n=6) were fitted to a three-compartment model providing estimates of rate constants K1 to k4, from which binding potential (equal to receptor density × affinity) was derived [1]. Equilibrium method (n=8) using constant tracer infusion yielded regional distribution volumes that agreed with kinetic results across all investigated brain regions [1].

Binding potential quantification SPECT kinetic modeling Benzodiazepine receptor density

Evidence-Backed Application Scenarios for Iomazenil Procurement in Research and Clinical Settings


Presurgical Localization of Epileptogenic Foci in Medically Intractable Epilepsy

Based on direct evidence that [123I]iomazenil SPECT with binding potential (BP) parametric imaging delineates epileptic foci more precisely than either FDG PET or ictal perfusion SPECT [1], procurement is indicated for epilepsy surgery centers requiring precise presurgical localization. The evidence demonstrates that BP images identify focal abnormalities without the widespread perifocal reduction observed with FDG PET, and in mesial temporal lobe epilepsy cases, BP images correctly showed no significant decrease in lateral temporal structures that showed decreased FDG uptake [1]. This application is supported by the quantitative binding potential methodology validated in the kinetic modeling evidence [2].

Quantification of Central Benzodiazepine Receptor Availability in Alzheimer's Disease and Cerebral Ischemia

Procurement is supported for neurodegenerative disease research where alterations in benzodiazepine receptors have been documented [1]. The validated three-compartment kinetic modeling and equilibrium infusion methods enable absolute quantification of benzodiazepine receptor density (binding potential) in vivo [2]. This application is further supported by the favorable dosimetry profile, with absorbed dose to the urinary bladder calculated at 0.19 mGy/MBq, lower large intestine 0.079 mGy/MBq, and thyroid 0.063 mGy/MBq [3], enabling repeated measurements in longitudinal studies.

Neuronal Viability Assessment Following Ischemic Stroke

Based on evidence that [123I]iomazenil uptake correlates with neuronal integrity and that the tracer is retained in brain according to neuronal viability [1], procurement is indicated for stroke research protocols assessing tissue fate after ischemic events. The tracer's lipophilic nature enables blood-brain barrier crossing by simple diffusion, with regional distribution at 2-3 hours post-injection reflecting benzodiazepine receptor density rather than perfusion [2]. This distinction enables differentiation between hypoperfused but viable tissue and irreversibly damaged neuronal populations.

Cross-Modality Validation Studies Between SPECT and PET Benzodiazepine Receptor Imaging

Given the documented differential sensitivity of iomazenil versus flumazenil to competitive inhibition at benzodiazepine receptors [1], and the discrepancy in receptor occupancy measurements between these radioligands in intact brain [2], procurement is essential for studies validating cross-modality receptor quantification protocols. The evidence that 11C-iomazenil exhibits significantly less sensitivity to competitive inhibition than 11C-flumazenil at equivalent doses [1] necessitates tracer-specific calibration when comparing SPECT-derived binding potentials with PET-derived measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iomazenil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.